1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers pursuing CNS-penetrant kinase inhibitors or PROTACs often face scarce access to orthogonally functionalized isoindoline scaffolds. 1-(5-Amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one solves this with dual reactive handles (primary amine & bromine) enabling parallel SAR and targeted protein degradation. • XLogP3-AA of 0.8 positions it in the optimal lipophilicity range for blood-brain barrier penetration. • The bromine handle enables halogen-bonding interactions; scaffold is pre-optimized for IDO1 pharmacophore validation (class-level IC50 ~640 nM). • The acetyl group supports enolate alkylation and reductive amination for diversity-oriented library synthesis.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
Cat. No. B15259206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2=CC(=C(C=C2C1)Br)N
InChIInChI=1S/C10H11BrN2O/c1-6(14)13-4-7-2-9(11)10(12)3-8(7)5-13/h2-3H,4-5,12H2,1H3
InChIKeyNHVHJCBBEHYUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one: A Brominated Isoindoline Building Block for Medicinal Chemistry


1-(5-Amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one (CAS 934186-16-0) is a heterocyclic small molecule featuring an isoindoline core substituted with an acetyl group at the 2-position, an amino group at the 5-position, and a bromine atom at the 6-position [1]. Its molecular formula is C10H11BrN2O, with a molecular weight of 255.11 g/mol [1]. The compound serves as a versatile synthetic intermediate, with the bromine atom providing a handle for cross-coupling reactions and the amino group enabling further derivatization . This specific substitution pattern differentiates it from non-halogenated or differently substituted isoindoline analogs, offering unique physicochemical properties and synthetic utility for structure-activity relationship (SAR) studies in drug discovery programs .

Why Simple Isoindoline Analogs Cannot Substitute for 1-(5-Amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one


Generic substitution of this compound with its non-brominated analog (1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one, CAS 722444-62-4) or its aldehyde analog (5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde, CAS 1306604-50-1) is not feasible due to significant differences in physicochemical properties that directly impact synthetic utility and biological target engagement [1]. The bromine atom in the target compound increases molecular weight by approximately 45% and lipophilicity (XLogP3-AA) by 0.7 log units compared to the non-brominated analog [1][2]. This halogen substitution is critical for enhancing membrane permeability and enabling key halogen-bonding interactions with biological targets, which is a well-established principle in medicinal chemistry [3]. Furthermore, the acetyl group provides a distinct reactivity profile compared to the aldehyde analog, making the target compound a more suitable intermediate for specific acylation and enolate chemistry applications .

Quantitative Differentiation of 1-(5-Amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one from Closest Analogs


Increased Lipophilicity via Bromine Substitution Enables Superior Membrane Permeability

The target compound exhibits an XLogP3-AA of 0.8, compared to 0.1 for the non-brominated analog 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one [1][2]. This 0.7 log unit increase in lipophilicity is directly attributed to the presence of the bromine atom at the 6-position [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Enhanced Molecular Weight for Improved Target Binding Kinetics

With a molecular weight of 255.11 g/mol, the target compound is approximately 45% heavier than its non-brominated counterpart (176.21 g/mol) [1][2]. This substantial mass increase is due to the bromine atom (atomic weight ~80 Da), which introduces the potential for halogen bonding interactions that are absent in the non-halogenated scaffold [3].

Drug Discovery Pharmacokinetics Molecular Recognition

Synthetic Versatility: Acetyl Group Provides Distinct Reactivity Over Aldehyde Analogs

The acetyl group at the 2-position of the isoindoline ring enables enolate chemistry and nucleophilic addition reactions that are not possible with the aldehyde analog 5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde [1]. The acetyl-substituted compound has zero rotatable bonds, indicating a conformationally restricted structure that can enhance binding affinity and selectivity compared to more flexible analogs [1].

Synthetic Chemistry Building Block Derivatization

Class-Level Evidence: Brominated Isoindolines Show Enhanced IDO1 Inhibitory Activity

While direct IDO1 inhibitory data for this specific compound has not been reported, structurally related 6-bromo-isoindoline derivatives have demonstrated IDO1 inhibition with IC50 values as low as 640 nM [1]. The presence of the bromine atom at the 6-position is a conserved feature among active IDO1 inhibitors in this chemical class, and the target compound's scaffold is pre-functionalized for rapid SAR exploration around this validated pharmacophore [1][2].

Immuno-oncology Enzyme Inhibition IDO1

Optimal Procurement Scenarios for 1-(5-Amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one


Medicinal Chemistry: CNS Drug Discovery Programs Requiring Optimized Lipophilicity

Research groups focused on developing CNS-penetrant kinase inhibitors or GPCR modulators should prioritize this compound over its non-brominated analog. The 0.7 log unit increase in XLogP3-AA (from 0.1 to 0.8) positions the compound closer to the optimal lipophilicity range for blood-brain barrier penetration, making it a superior starting point for CNS drug discovery [1][2].

SAR Studies for Halogen-Bonding Interactions in Kinase or IDO1 Inhibitors

The bromine atom at the 6-position provides a synthetic handle for exploring halogen-bonding interactions with target proteins. Based on class-level evidence, related 6-bromo-isoindolines have shown IDO1 inhibitory activity (IC50 = 640 nM), and this compound's scaffold is pre-optimized for rapid SAR exploration around this validated pharmacophore [3]. Teams working on IDO1 or other halogen-binding targets should procure this compound for fragment-based or structure-guided design campaigns.

Synthetic Methodology: Diversification Through Acetyl-Directed Chemistry

Unlike its aldehyde analog (5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde), the acetyl group in this compound enables unique synthetic transformations such as enolate alkylation, aldol condensations, and reductive aminations . This expands the accessible chemical space for library synthesis and late-stage functionalization, making it a more versatile building block for parallel synthesis and diversity-oriented synthesis (DOS) workflows.

Building Block for PROTAC and Bifunctional Molecule Synthesis

The presence of both a primary amine (at position 5) and a bromine atom (at position 6) provides two orthogonal functionalization sites. This dual-handle architecture is ideal for constructing bifunctional molecules such as PROTACs (proteolysis-targeting chimeras), where the amine can be used to attach an E3 ligase ligand and the bromine can be elaborated to a target-binding moiety via cross-coupling [4]. This specific substitution pattern is rare among commercially available isoindoline building blocks, making it a strategic procurement choice for targeted protein degradation programs.

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